4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl-
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Overview
Description
4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- is a complex organic compound that belongs to the phenanthridine family Phenanthridines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through thermal cyclization reactions of N-alkylated 2-aminobiphenyls.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of phenanthridine with appropriate carboxylic acid derivatives under suitable conditions.
Attachment of the Dimethylaminoethyl Substituent:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Cyclization: Thermal cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of oncology.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating their activity and triggering cellular responses .
Comparison with Similar Compounds
4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- can be compared with other phenanthridine derivatives, such as:
Phenanthridine: The parent compound, known for its basic structure and biological activities.
Carbazole: Another heterocyclic compound with similar structural features but different biological properties.
Phenanthrene: A related polycyclic aromatic hydrocarbon with distinct chemical behavior.
The uniqueness of 4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
112421-80-4 |
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Molecular Formula |
C24H23N3O |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-6-phenylphenanthridine-4-carboxamide |
InChI |
InChI=1S/C24H23N3O/c1-27(2)16-15-25-24(28)21-14-8-13-20-18-11-6-7-12-19(18)22(26-23(20)21)17-9-4-3-5-10-17/h3-14H,15-16H2,1-2H3,(H,25,28) |
InChI Key |
UJCNJJOHMYCWBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1N=C(C3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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